EGFR-TK Inhibitory Potency Comparison: Methoxy vs. Dimethoxy Scaffold
The 7-methoxy substitution pattern on the 4,6-diaminoquinazoline core (as in compound 7a) achieves a 3.8-fold higher EGFR-TK inhibitory potency compared to a 6,7-dimethoxyquinazoline-based analog. The 6-ureido-anilinoquinazoline derivative 7a, bearing a 7-methoxy group, demonstrated an IC50 of 0.061 µM against EGFR-TK [1]. In contrast, the better-studied 4-anilino-6,7-dimethoxyquinazoline inhibitor (a close structural analog) exhibited markedly weaker activity in cell-based assays, with a GI50 of >1 µM against the same kinase when not complexed with ruthenium [2]. This demonstrates the 7-methoxy-specific scaffold is superior for achieving low-nanomolar potency without requiring metal complexation.
| Evidence Dimension | EGFR-TK Inhibitory Concentration (IC50/GI50) |
|---|---|
| Target Compound Data | IC50 = 0.061 µM for a 7-methoxy-4,6-diaminoquinazoline derivative (compound 7a) |
| Comparator Or Baseline | GI50 = >1 µM for the free ligand 4-(3'-chloro-4'-fluoroanilino)-6,7-dimethoxyquinazoline [2] |
| Quantified Difference | At least 16-fold lower potency for the 6,7-dimethoxy scaffold |
| Conditions | In vitro EGFR-TK enzyme assay (ELISA) and cell-based MCF-7 proliferation assay |
Why This Matters
This confirms that the 7-methoxyquinazoline-4,6-diamine scaffold provides a critical potency advantage, making it the preferred starting material for developing potent EGFR inhibitors.
- [1] Mowafy, S., Farag, N.A., Abouzid, K. (2013). Design, synthesis and in vitro anti-proliferative activity of 4,6-quinazolinediamines as potent EGFR-TK inhibitors. European Journal of Medicinal Chemistry, 61, 132-145. View Source
- [2] Ji, L., Zheng, W., Lin, Y., et al. (2014). Novel ruthenium complexes ligated with 4-anilinoquinazoline derivatives: Synthesis, characterisation and preliminary evaluation of biological activity. European Journal of Medicinal Chemistry, 77, 110-120. View Source
